1-(3-Chloro-4-fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic organoboron compounds. The compound consists of three distinct structural components that define its chemical identity and reactivity profile. The central pyrazole ring serves as the primary heterocyclic scaffold, characterized by a five-membered ring containing two adjacent nitrogen atoms positioned at the 1 and 2 positions. This pyrazole core provides the foundational framework for subsequent substitution patterns that define the compound's unique properties.
The molecular formula of this compound can be expressed as C₁₆H₁₉BClFN₂O₂, indicating a molecular weight of approximately 336.6 grams per mole. The structural complexity arises from the presence of multiple functional groups arranged in a specific three-dimensional configuration. The dioxaborolane moiety, formally designated as 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, represents a cyclic boronic ester that provides exceptional stability and reactivity characteristics compared to free boronic acids. This six-membered ring system incorporates boron as the central atom, coordinated by two oxygen atoms to form a stable chelate structure.
The benzyl substituent introduces additional complexity through its halogenated aromatic system. The 3-chloro-4-fluorobenzyl group features a benzene ring with chlorine substitution at the meta position and fluorine substitution at the para position relative to the methylene bridge connecting to the pyrazole nitrogen. This specific substitution pattern influences both the electronic properties and steric characteristics of the molecule. The presence of both electron-withdrawing halogens significantly affects the compound's reactivity profile and potential biological activity.
| Structural Component | Chemical Formula | Molecular Weight (g/mol) | Key Characteristics |
|---|---|---|---|
| Pyrazole Core | C₃H₃N₂ | 67.07 | Five-membered heterocycle with two nitrogens |
| Dioxaborolane Moiety | C₆H₁₂BO₂ | 142.97 | Cyclic boronic ester with pinacol backbone |
| 3-Chloro-4-fluorobenzyl | C₇H₅ClF | 158.57 | Halogenated aromatic substituent |
Historical Context in Boronic Acid Derivatives Research
The development of boronic acid derivatives represents one of the most significant advances in organic chemistry over the past several decades, with the first boronic acid, ethylboronic acid, discovered in 1860. However, the widespread application of these compounds in synthetic chemistry did not emerge until the pioneering work of Negishi and Suzuki on palladium-catalyzed cross-coupling reactions in the late twentieth century. This seminal research established the foundation for modern organoboron chemistry and led to the Nobel Prize in Chemistry in 2010, recognizing the transformative impact of these methodologies.
The evolution of pyrazole-based boronic acid derivatives followed the broader trajectory of organoboron research, emerging as researchers recognized the unique properties conferred by heterocyclic scaffolds. Pyrazoles have been extensively studied for their diverse biological activities, including anti-cancer, anti-inflammatory, and analgesic properties. The incorporation of boronic ester functionalities into pyrazole frameworks created a new class of compounds that combine the biological relevance of pyrazoles with the synthetic versatility of organoboron chemistry.
Research into boronic acid drugs has experienced explosive growth in recent years, with the Food and Drug Administration and Health Canada approving five boronic acid drugs, three of which received approval within the past four years. This regulatory acceptance has validated the therapeutic potential of boronic acid derivatives and encouraged further research into structurally complex compounds such as halogenated pyrazole boronic esters. The development of compounds like this compound represents the culmination of decades of research into optimizing both synthetic accessibility and biological activity.
The historical progression of boronic acid research can be characterized by several distinct phases, beginning with fundamental discovery, followed by synthetic methodology development, and culminating in practical applications. The introduction of pinacol boronic esters, represented by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound, marked a crucial advancement in the field. These cyclic esters provide enhanced stability compared to free boronic acids while maintaining excellent reactivity in cross-coupling reactions, making them invaluable synthetic intermediates.
Significance in Modern Organoboron Chemistry
The significance of this compound in modern organoboron chemistry extends across multiple dimensions of chemical research and application. As a representative member of the pyrazole boronic ester family, this compound embodies the sophisticated design principles that define contemporary organoboron synthesis. The strategic incorporation of halogen substituents on the benzyl group provides multiple sites for further derivatization and enables fine-tuning of electronic properties.
The compound's utility in Suzuki-Miyaura cross-coupling reactions represents one of its most significant applications in modern synthetic chemistry. The boronic ester functionality serves as an excellent nucleophilic coupling partner, enabling the formation of carbon-carbon bonds with various aryl and vinyl halides under mild conditions. The presence of the pyrazole heterocycle adds an additional layer of structural complexity that can be exploited in the design of biologically active molecules. This dual functionality makes the compound particularly valuable in medicinal chemistry applications where both synthetic accessibility and biological activity are paramount considerations.
Recent advances in photoinduced organoboron chemistry have highlighted new applications for compounds of this type. Photochemical activation of organoboron compounds enables generation of reactive intermediates from a variety of precursors, resulting in borylation methods with improved and broader substrate scopes. The specific structural features of this compound, including its halogenated aromatic system and boronic ester functionality, position it well for participation in these advanced synthetic transformations.
The compound's role in materials science applications represents an emerging area of significance. The combination of aromatic and heterocyclic moieties suggests potential uses in the development of new functional materials, where the fluorinated group can influence properties like solubility and electronic character. The boronic ester group facilitates further chemical modifications for specific material applications, enabling the construction of complex polymeric and supramolecular structures.
| Application Area | Key Advantages | Typical Reactions | Expected Products |
|---|---|---|---|
| Cross-Coupling | High selectivity, mild conditions | Suzuki-Miyaura coupling | Biaryl compounds |
| Medicinal Chemistry | Bioactive scaffold, synthetic versatility | Heterocycle formation | Drug candidates |
| Materials Science | Electronic tuning, functional groups | Polymerization | Advanced materials |
| Photochemistry | Light-activated transformations | Photoinduced borylation | Novel organoboron compounds |
The analytical characterization of this compound requires sophisticated spectroscopic techniques to confirm its complex structure. Nuclear magnetic resonance spectroscopy provides detailed information about the connectivity and environment of each atom, while mass spectrometry confirms the molecular formula and fragmentation patterns. The compound's physical properties, including melting point, solubility, and stability characteristics, are crucial parameters for both synthetic applications and potential biological testing.
Current research trends in organoboron chemistry continue to expand the applications and synthetic methodologies available for compounds like this compound. The development of new catalytic systems, reaction conditions, and synthetic strategies ensures that these compounds will remain at the forefront of chemical research for years to come. The ongoing exploration of their biological activities and materials properties promises to reveal new applications and expand their utility across diverse scientific disciplines.
Properties
IUPAC Name |
1-[(3-chloro-4-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BClFN2O2/c1-15(2)16(3,4)23-17(22-15)12-8-20-21(10-12)9-11-5-6-14(19)13(18)7-11/h5-8,10H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHIJNUKMLONIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-Chloro-4-fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Formula
- Molecular Formula : C19H21BClF O3
- Molar Mass : 362.63 g/mol
Structural Characteristics
The compound features a pyrazole ring linked to a chlorofluorobenzyl group and a boron-containing dioxaborolane moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
- Adenosine A2A Receptor Modulation : Research indicates that pyrazole derivatives can act as ligands for the adenosine A2A receptor (A2AR), which is implicated in neurodegenerative diseases. The structural modifications in compounds similar to this compound have shown varying degrees of binding affinity to A2AR, affecting their potential therapeutic efficacy .
- Inhibition of Enzymatic Activity : The boron atom in the dioxaborolane structure may facilitate interactions with enzymes such as proteases and kinases. This could lead to the inhibition of pathways involved in cancer progression or inflammation.
Pharmacological Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
Case Studies
- Neurodegenerative Disease Models : In models of Parkinson's disease, pyrazole derivatives have been shown to enhance dopaminergic signaling through A2AR modulation, suggesting therapeutic potential for neuroprotection .
- Cancer Research : Compounds structurally related to this compound have been investigated for their ability to inhibit tumor growth in xenograft models by targeting specific signaling pathways .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 1-(3-Chloro-4-fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibit promising anticancer properties. A study demonstrated that derivatives of pyrazole can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds that share structural similarities with this pyrazole have shown effectiveness against various cancer cell lines including breast and lung cancer cells .
Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. A case study showed that pyrazole derivatives possess significant activity against Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell wall synthesis or function .
Material Science Applications
Polymer Chemistry
In material science, the incorporation of boron-containing compounds like this compound into polymer matrices has been explored. These compounds can enhance the thermal stability and mechanical properties of polymers. Research has shown that adding such compounds can improve the flame retardancy of polymers without compromising their mechanical integrity .
Agrochemical Applications
Pesticide Development
The compound's structure suggests potential applications in agrochemicals as a pesticide or herbicide. Studies have indicated that similar compounds can act as effective agents against pests while being environmentally friendly due to their selective action on target species .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell growth in various cell lines |
| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria | |
| Material Science | Polymer Chemistry | Enhances thermal stability and mechanical properties |
| Agrochemicals | Pesticide Development | Selectively targets pests with minimal environmental impact |
Case Studies
- Anticancer Study : A series of pyrazole derivatives were synthesized and evaluated for their anticancer activity. The results indicated that modifications to the chlorofluorobenzyl group significantly enhanced the potency against breast cancer cells .
- Antimicrobial Evaluation : A comprehensive evaluation of various pyrazole derivatives revealed that those containing boron exhibited superior antimicrobial activity compared to their non-boron counterparts .
- Polymer Enhancement : Research focused on incorporating boron-containing pyrazoles into polycarbonate matrices demonstrated improved flame resistance and thermal stability under high-temperature conditions .
Comparison with Similar Compounds
1-(4-Chlorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Structure : Lacks the 4-fluoro substituent present in the target compound.
- Crystallographic studies of related chloro-substituted analogs (e.g., compound 4 in ) show similar molecular conformations but distinct crystal packing due to halogen size differences .
- Applications : Used in antimicrobial agents .
1-(4-Fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Structure : Replaces chlorine with fluorine at the benzyl 4-position.
- Properties: The electron-withdrawing fluorine enhances boronate reactivity. Isostructural analogs (e.g., compound 5 in ) exhibit nearly identical crystal structures to chloro derivatives but require minor lattice adjustments to accommodate fluorine’s smaller size .
- Applications : Intermediate in kinase inhibitors (e.g., ).
1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Structure : Features two fluorine atoms on the benzyl group and additional methyl groups on the pyrazole ring.
- Properties : Increased steric hindrance from methyl groups reduces cross-coupling efficiency. The difluoro substitution alters electronic density compared to the target compound’s chloro-fluoro combination .
Variations in the Boronate Ester Position and Substituents
4-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Structure : Cyclobutyl group replaces the benzyl substituent.
- Properties : The bulky cyclobutyl group decreases solubility and limits applications in sterically demanding reactions .
Physicochemical and Pharmacological Comparisons
Key Data Table
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two key steps:
- Formation of the pyrazole core bearing a boronate ester group at the 4-position (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole).
- Alkylation of the pyrazole nitrogen at the 1-position with a 3-chloro-4-fluorobenzyl halide to install the 1-(3-chloro-4-fluorobenzyl) substituent.
Preparation Methods
Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
This intermediate is commercially available but can be prepared via borylation of the corresponding pyrazole. The pinacol boronate ester is stable and suitable for further functionalization.
Alkylation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
The key step is the selective N-alkylation of the pyrazole nitrogen (N1) with 3-chloro-4-fluorobenzyl bromide or chloride under basic conditions.
Typical Reaction Conditions
- Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium carbonate (K2CO3).
- Solvent: N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature: Ice-cooling initially (0 °C) followed by room temperature stirring.
- Time: 1–16 hours depending on conditions.
Representative Procedure
- To a cooled solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in DMF or THF, sodium hydride is added portionwise under inert atmosphere.
- After stirring to generate the pyrazolide anion, 3-chloro-4-fluorobenzyl halide is added dropwise.
- The mixture is stirred at room temperature for several hours.
- The reaction is quenched with water, extracted with ethyl acetate, washed, dried, and concentrated.
- Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate mixtures.
Alternative Alkylation Using Potassium Carbonate
- Potassium carbonate can be used as a milder base in DMF at 20 °C for about 16 hours.
- This method avoids the use of pyrophoric sodium hydride and can give moderate to good yields (~60%).
Detailed Experimental Data and Yields
Mechanistic Considerations
- The pyrazole nitrogen is deprotonated by a strong base (NaH) to form a nucleophilic pyrazolide anion.
- This anion undergoes nucleophilic substitution with the benzyl halide.
- The presence of the boronate ester is compatible with these conditions and remains intact.
- The reaction is typically performed under inert atmosphere to prevent side reactions.
Additional Notes from Literature
- Similar alkylations have been reported using cesium carbonate as base and acetonitrile as solvent at 80 °C for 2–3 hours, indicating some flexibility in conditions.
- The boronate ester functionality allows the product to be used directly in Suzuki-Miyaura cross-coupling reactions, making this preparation route valuable for further derivatization.
- Protective groups such as (2-trimethylsilylethoxy)methyl can be introduced on the pyrazole nitrogen for further synthetic manipulation.
Summary Table of Preparation Methods
| Method | Base | Solvent | Temp. | Time | Yield | Comments |
|---|---|---|---|---|---|---|
| NaH, DMF | Sodium hydride | DMF | 0 °C to RT | 1–16 hr | 46–60% | Requires careful handling of NaH; good yields |
| K2CO3, DMF | Potassium carbonate | DMF | 20 °C | 16 hr | ~60% | Milder, safer base, moderate yield |
| Cs2CO3, MeCN | Cesium carbonate | Acetonitrile | 80 °C | 2–3 hr | Not specified | Alternative base and solvent, higher temp |
| NaH, THF | Sodium hydride | THF | 0 °C to RT | 2 hr | 44–86% | Used for related alkylations with protective groups |
Q & A
Q. What are the common synthetic routes for preparing 1-(3-Chloro-4-fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety for coupling with aryl halides or triflates. A key intermediate, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is first prepared and then functionalized with a 3-chloro-4-fluorobenzyl group via alkylation or nucleophilic substitution. Reaction conditions often involve Pd catalysts (e.g., PdCl₂(PPh₃)₂), Na₂CO₃ as a base, and degassed THF/water mixtures at elevated temperatures (100°C) to achieve yields >70% .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns and purity. For example, the pyrazole protons resonate at δ 7.5–8.5 ppm, while the benzyl group’s aromatic protons appear split due to fluorine coupling .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected at m/z 377.15 for C₁₇H₁₈BClF₂N₂O₂).
- X-ray Crystallography: Resolves stereochemical ambiguities in crystalline derivatives .
Q. How should this compound be stored to ensure stability?
Boronate esters are moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C in airtight containers with desiccants. Avoid prolonged exposure to air or protic solvents, as hydrolysis can regenerate boronic acids, altering reactivity .
Advanced Research Questions
Q. How can reaction yields be optimized during Suzuki coupling steps?
- Catalyst Selection: Use Pd(OAc)₂ with XPhos or SPhos ligands for enhanced stability and turnover .
- Solvent Systems: Optimize THF/H₂O ratios (e.g., 5:1) to balance solubility and reaction efficiency .
- Temperature Control: Gradual heating (80–100°C) minimizes side reactions like deborylation.
- Base Choice: K₂CO₃ or Cs₂CO₃ improves coupling efficiency over Na₂CO₃ in sterically hindered systems .
Q. What strategies resolve discrepancies between computational predictions and experimental NMR data?
- DFT Calculations: Compare computed ¹³C chemical shifts (e.g., using Gaussian or ORCA) with experimental data to identify conformational mismatches .
- Dynamic Effects: Account for rotational barriers in benzyl groups, which may cause signal splitting not predicted by static models .
- Solvent Corrections: Apply PCM (Polarizable Continuum Model) adjustments to simulations to match experimental solvent environments .
Q. How is this compound applied in kinase inhibitor development?
The pyrazole-boronate scaffold serves as a versatile building block for targeting ATP-binding pockets in kinases. For example:
- Aurora Kinase A: Co-crystallization studies show the boronate group coordinates with catalytic lysine residues, while the 3-chloro-4-fluorobenzyl moiety occupies hydrophobic pockets .
- ERK/PI3K Dual Inhibitors: Structural analogs demonstrate IC₅₀ values <100 nM in kinase assays, with selectivity achieved via substituent tuning on the pyrazole ring .
| Kinase Target | Biological Activity (IC₅₀) | Key Structural Feature |
|---|---|---|
| Aurora-A | 23 nM | Boronate-lysine interaction |
| PI3Kγ | 45 nM | Fluorobenzyl hydrophobicity |
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Purification: Chromatography becomes impractical at >10 g scales. Switch to recrystallization (e.g., using ethyl acetate/hexane) or acid-base extraction .
- Byproduct Management: Trace Pd residues require scavengers (e.g., SiliaMetS Thiol) to meet toxicity thresholds for animal studies .
- Batch Consistency: Monitor boronate ester integrity via IR spectroscopy (B-O stretch at 1350–1370 cm⁻¹) to ensure reproducibility .
Methodological Considerations
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Substitution Patterns: Vary the benzyl group (e.g., 3-bromo-4-methyl vs. 3-chloro-4-fluoro) to probe steric and electronic effects .
- Boronate Alternatives: Replace the dioxaborolane ring with pinacol boronate or MIDA boronate to modulate hydrolysis kinetics .
- Biological Assays: Use FRET-based kinase assays to quantify inhibitory potency and SPR (Surface Plasmon Resonance) for binding affinity measurements .
Q. What computational tools predict metabolic stability of derivatives?
- ADMET Predictors: Software like Schrödinger’s QikProp estimates metabolic clearance rates based on logP, polar surface area, and H-bond donors .
- CYP450 Docking: AutoDock Vina models interactions with CYP3A4/2D6 isoforms to identify susceptible sites for oxidative metabolism .
Contradictions and Troubleshooting
Q. Why do some synthetic batches show reduced biological activity despite high purity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
